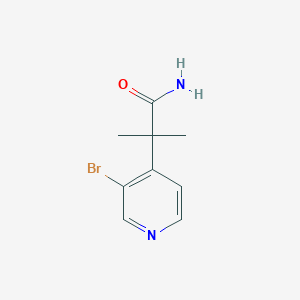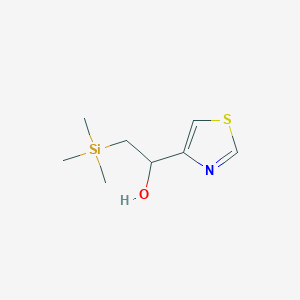
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is a chemical compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 80-82°C and a boiling point of 157-159°C. This compound is soluble in water, ethanol, and other organic solvents. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95% involves the reaction of thiazole with trimethylsilyl chloride followed by reduction with sodium borohydride.
Starting Materials
Thiazole, Trimethylsilyl chloride, Sodium borohydride, Ethanol
Reaction
Thiazole is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form 1-(Thiazol-4-yl)-2-(trimethylsilyl)ethene., The resulting product is then reduced with sodium borohydride in ethanol to form 1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol., The final product is purified by distillation or column chromatography to obtain 95% purity.
Mecanismo De Acción
The mechanism of action of 1-(thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is not fully understood. It is believed that the compound acts as a catalyst in various chemical reactions, promoting the formation of new molecules. It is also believed to be involved in the binding of proteins and other molecules, which may be important for drug delivery and other biochemical processes.
Efectos Bioquímicos Y Fisiológicos
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes. It has also been found to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, it is a very stable compound, which makes it ideal for long-term storage. It is also soluble in a variety of solvents, making it easy to use in different types of experiments. On the other hand, the compound is toxic and should be handled with care. Additionally, it is not very soluble in water, which limits its use in certain types of experiments.
Direcciones Futuras
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a wide range of potential applications and future directions. One of the most promising areas of research is in the field of drug delivery. The compound could be used to create targeted drug delivery systems that could be used to deliver drugs directly to specific cells or tissues. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new diagnostic and therapeutic tools, such as biosensors. Finally, the compound could be used in the development of new materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is widely used in scientific research. It can be used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in biochemical and physiological studies, such as enzyme kinetics, protein folding, and metabolic pathways. Additionally, it can be used in chromatography and spectroscopy experiments.
Propiedades
IUPAC Name |
1-(1,3-thiazol-4-yl)-2-trimethylsilylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOSSi/c1-12(2,3)5-8(10)7-4-11-6-9-7/h4,6,8,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFNSPJSTHCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C1=CSC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

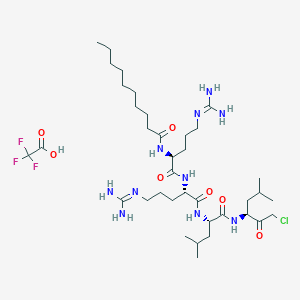
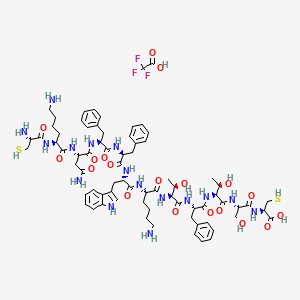
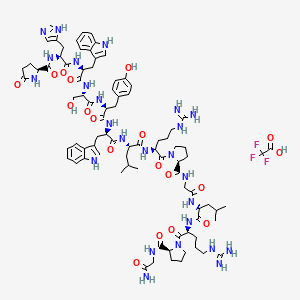
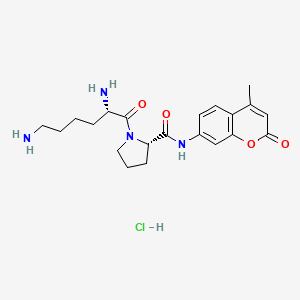
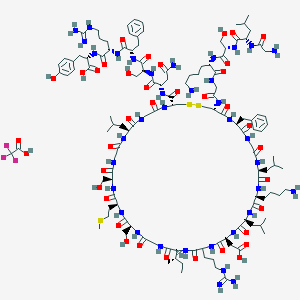
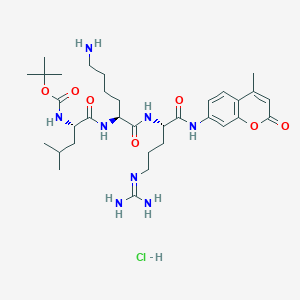
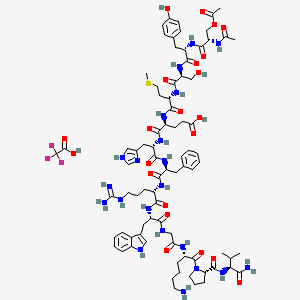
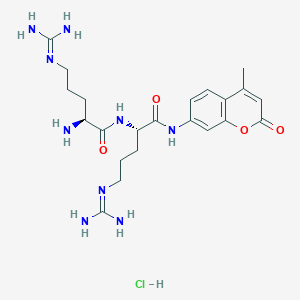
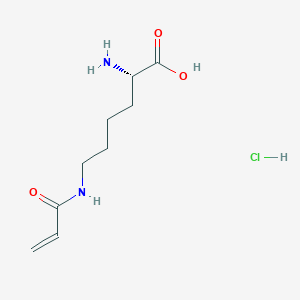
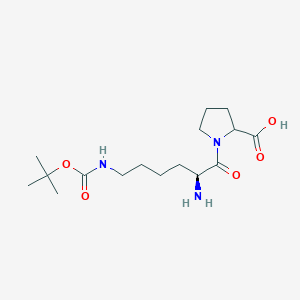
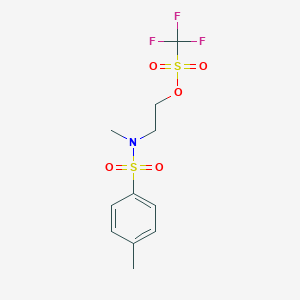
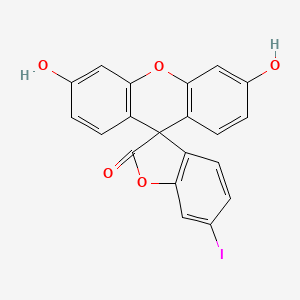
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
